molecular formula C6H2Cl2FI B1410100 1,5-Dichloro-2-fluoro-3-iodobenzene CAS No. 1804514-77-9

1,5-Dichloro-2-fluoro-3-iodobenzene

Cat. No. B1410100
CAS RN: 1804514-77-9
M. Wt: 290.89 g/mol
InChI Key: XRUKLBAMAGZORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-2-fluoro-3-iodobenzene is a chemical compound with the molecular formula C6H2Cl2FI. It has a molecular weight of 290.89 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1,5-Dichloro-2-fluoro-3-iodobenzene is 1S/C6H2Cl2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.

Scientific Research Applications

Organic Synthesis

“1,5-Dichloro-2-fluoro-3-iodobenzene” is used in organic synthesis . It’s a halogenated aromatic compound that can participate in various organic reactions, providing a pathway to synthesize complex organic molecules.

Intermediate for Pesticides

This compound is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides . These benzamides are used in the development of new pesticides.

Preparation of Aryltrifluoromethyl Ketones

“1,5-Dichloro-2-fluoro-3-iodobenzene” can be used in the synthesis of aryltrifluoromethyl ketones . These ketones are important in the pharmaceutical industry and are used in the synthesis of various drugs.

Preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone

This compound can be used to prepare 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone . This product is an important intermediate in the synthesis of various pharmaceuticals.

Pharmaceutical Testing

“1,5-Dichloro-2-fluoro-3-iodobenzene” is used for pharmaceutical testing . It serves as a reference standard for accurate results in pharmaceutical research.

Palladium-Catalyzed Hydroarylation

Similar compounds like 3-Fluoroiodobenzene participate in palladium-catalyzed hydroarylation of arylpropiolamides . It’s plausible that “1,5-Dichloro-2-fluoro-3-iodobenzene” could be used in similar reactions, expanding its potential applications in organic synthesis.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,5-dichloro-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUKLBAMAGZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-fluoro-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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